molecular formula C15H12ClN3O3S B5810772 N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B5810772
M. Wt: 349.8 g/mol
InChI Key: QPFKVSYRFANUNL-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide is a chemical compound with the molecular formula C15H13ClN2O3It is characterized by the presence of a thiourea skeleton, which plays a vital role in its biological activity .

Preparation Methods

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide involves several steps. One common method includes the reaction of 3-chloro-2-methylaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenic effects of urease-producing bacteria .

Comparison with Similar Compounds

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-9-11(16)6-4-7-12(9)17-15(23)18-14(20)10-5-2-3-8-13(10)19(21)22/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFKVSYRFANUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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